molecular formula C17H14O5 B190501 Dimethoxylapigenin CAS No. 5128-44-9

Dimethoxylapigenin

Cat. No. B190501
CAS RN: 5128-44-9
M. Wt: 298.29 g/mol
InChI Key: LZERJKGWTQYMBB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of Dimethoxylapigenin. However, the synthesis of similar compounds often involves complex chemical reactions2.



Molecular Structure Analysis

The molecular structure of a compound like Dimethoxylapigenin can be determined using various techniques such as X-ray crystallography3. Molecular dynamics simulations and structural analysis can also provide insights into the functional impact of the molecular structure4.



Chemical Reactions Analysis

The analysis of chemical reactions often involves studying the interaction of the compound with other substances5. However, specific information on the chemical reactions involving Dimethoxylapigenin is not available in the retrieved data.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like Dimethoxylapigenin can be analyzed using various techniques91011. These properties include factors such as pH, electrical conductivity, and cation exchange capacity.


Scientific Research Applications

Neuroprotective Properties

Dimethoxylapigenin, particularly in the form of Dimebon or Latrepirdine, has been extensively studied for its neuroprotective effects. Research indicates that Dimebon demonstrates therapeutic potential in treating neurodegenerative disorders, such as Alzheimer's and Huntington's diseases. It shows promising effects in improving cellular energy balance, stabilizing mitochondria, and enhancing calcium retention capacity, which are crucial for neuroprotection. These properties may extend to applications in treating anxiety, ischemia, and depression, with early treatment showing the most pronounced effects (Ustyugov et al., 2016); (Ustyugov et al., 2015).

Autophagy Stimulation

Latrepirdine is known to stimulate autophagy, reducing the accumulation of neurodegeneration-related proteins like α-synuclein. This indicates its potential in treating synucleinopathies, including Parkinson's disease and Lewy body dementia. The induction of autophagy by latrepirdine is a crucial aspect of its neuroprotective mechanism (Steele et al., 2012).

Anti-cancer Potential

Jaceosidin, a variant of Dimethoxylapigenin, has shown promise as an oncogene inhibitor. It demonstrates an inhibitory effect on the E6 and E7 oncoproteins of the human papillomavirus (HPV), suggesting its potential application in treating HPV-associated cervical cancers (Lee et al., 2005).

Protective Effect Against Ischemic Neuronal Damage

Dimebon has been evaluated for its potential neuroprotective effect during brain ischemia. It shows promise in protecting hippocampal slices from oxygen and glucose deprivation and glutamate excitotoxicity, suggesting a novel therapeutic strategy for cerebral ischemia-reoxygenation injury (Egea et al., 2014).

Impact on Gene Expression

Dimethoxylapigenin analogs are being investigated for their potential to regulate gene expression. This includes the study of compounds like Dimerizer, which control gene expression using small molecules, an approach with significant clinical utility in regulated gene therapy (Pollock & Clackson, 2002).

Pharmacogenomics Research

The influence of genetic variations on drug responses, including those involving compounds like Dimethoxylapigenin, is a key area of pharmacogenomics research. This study helps in understanding the variability in drug efficacy and safety, leading to more personalized medical treatments (Giacomini et al., 2007).

Safety And Hazards

The safety and hazards associated with a compound are determined by its physical and chemical properties, as well as its interactions with biological systems121314. However, specific information on the safety and hazards of Dimethoxylapigenin is not available in the retrieved data.


Future Directions

The future directions for research on a compound like Dimethoxylapigenin could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties15. These studies could provide valuable insights into the potential applications of the compound in various fields.


Please note that this information is based on the available data and may not be comprehensive. For more detailed information, further research and analysis would be required.


properties

IUPAC Name

5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-20-11-5-3-10(4-6-11)15-9-14(19)17-13(18)7-12(21-2)8-16(17)22-15/h3-9,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZERJKGWTQYMBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50199276
Record name Apigenin dimethylether
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Apigenin 7,4'-dimethyl ether

CAS RN

5128-44-9
Record name 5-Hydroxy-7,4′-dimethoxyflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5128-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Apigenin dimethylether
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Apigenin 7,4'-dimethyl ether
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94547
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Record name Apigenin dimethylether
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Record name 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-benzopyrone
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Record name 7,4'-DI-O-METHYLAPIGENIN
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Apigenin 7,4'-dimethyl ether
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0132454
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

The desired 6-iodinated species was prepared in excellent yield with almost exclusive regioselectivity by exploiting the ortho-directing capabilities of thallium(I) salts in the iodination of phenols14 (Scheme 2). Selective demethylation of apigenin trimethyl ether (5b) in the 5-position may be accomplished with boron tribromide in an amount generally ranging between about 0.9 equiv and about 3.0 equiv, preferably about 1.1 equiv boron tribromide, to afford apigenin 7,4′-dimethyl ether (6). The reaction is generally carried out a temperature ranging between about −40° C. and about 50° C., preferably about 25° C., for a time period ranging between about 0.5 h and about 24 h, preferably about 5 h, in the presence of a suitable solvent such as methylene chloride, chloroform, benzene and toluene, preferably methylene chloride, until a thick precipitate is formed. The precipitate is then collected and recrystallized in a suitable solvent such as ethanol, methanol, ethyl acetate/hexane, preferably ethanol. If desired, other boron compounds such as boron trichloride may be used in place of boron tribromide29.
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Synthesis routes and methods II

Procedure details

To a solution of 5b (10.0 g, 32.1 mmol) in 200 mL anhydrous CH2Cl2 was added dropwise a 1 M solution of BBr3 (35.3 mL, 35.3 mmol) over 15 min at room temperature with magnetic stirring. A thick yellow precipitate formed rapidly during the addition. After stirring 5 h, the reaction was quenched by adding 200 mL EtOH, and the solvent was then evaporated in vacuo. The yellow residue was triturated with 300 mL boiling 50% EtOH. After cooling to room temperature, the yellow solid was collected on a Büchner funnel, rinsed with 500 mL 50% EtOH and air dried. Recrystallization from 1.5 L EtOH provided 8.16 g (85.4%) of the title product as fine, pale-yellow needles; mp 176-177° C. (lit.25 mp 174-175° C.); 1H NMR (CDCl3) δ 3.88 (s, 3 H), 3.89 (s, 3 H), 6.36 (d, 1 H, J=2.1 Hz), 6.48 (d, 1 H, J=2.1 Hz), 6.57 (s, 1 H), 7.01 (d, 2 H, JAB=9.0 Hz), 7.84 (d, 2 H, JAB=9.0 Hz), 12.81 (s, 1 H); EI-MS m/z 298 (M+, 100). Anal. calcd for C17H14O5: C, 68.45; H, 4.73. Found: C, 68.25; H, 4.77.
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85.4%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Mi, W Zheng, X Zhao, X Zhang… - Journal of …, 2021 - Wiley Online Library
Panzerina lanata is a Chinese medicine with the bioactivity of detumescence and detoxification. In this study, novel qualitative and quantitative methods were established by ultra‐high …
L Xun, P Shulin, L Wenwu, D Lisheng - … yu Huan Jing Sheng wu xue …, 1997 - europepmc.org
From the aerial part of Rabdosia adenoloma, ten compounds were isolated and identified as effusanin A (1), effusanin E (2), 4^ 7-dimethoxylapigenin (3), beta sitosteol (4),-…
Number of citations: 2 europepmc.org

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